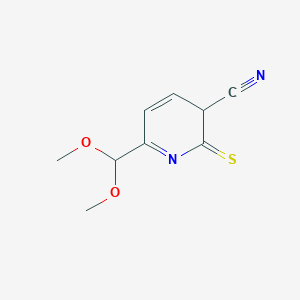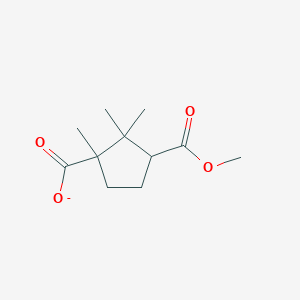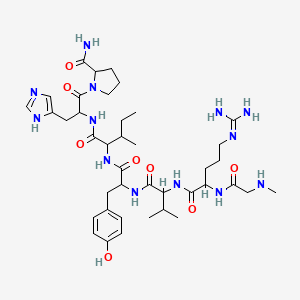
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (18,18,18-d3) is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition in the body. This compound has widespread effects on cellular differentiation and proliferation, and it can modulate immune responsiveness and central nervous system function .
準備方法
Synthetic Routes and Reaction Conditions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 can be synthesized through a series of chemical reactions. One efficient and alternative convergent synthesis involves starting from (S)-carvone and proceeding through nine steps, achieving a 13% yield. This method features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods: Industrial production methods for 1-alpha,25-Dihydroxy-3-epi Vitamin D3 typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques for purification .
化学反応の分析
Types of Reactions: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 undergoes various types of chemical reactions, including hydroxylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, often using reagents like hydrogen peroxide or specific hydroxylating enzymes.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
科学的研究の応用
1-alpha,25-Dihydroxy-3-epi Vitamin D3 has numerous scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying vitamin D3 metabolism and its derivatives.
Biology: The compound is studied for its role in cellular differentiation and proliferation, as well as its effects on immune responsiveness.
Medicine: It has potential therapeutic applications in treating conditions related to calcium metabolism, such as osteoporosis and certain cancers.
作用機序
1-alpha,25-Dihydroxy-3-epi Vitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process leads to increased calcium absorption in the intestines, calcium reabsorption in the kidneys, and calcium mobilization from bones .
類似化合物との比較
1-alpha,25-Dihydroxyvitamin D3 (Calcitriol): The biologically active form of vitamin D3, involved in calcium absorption and deposition.
1-alpha-Hydroxyvitamin D3 (Alfacalcidol): A synthetic analog that is metabolized to 1,25-dihydroxycholecalciferol, the active form of vitamin D3.
Uniqueness: 1-alpha,25-Dihydroxy-3-epi Vitamin D3 is unique due to its specific stereochemistry, which may result in different biological activities compared to other vitamin D3 analogs. Its ability to modulate immune responsiveness and central nervous system function, along with its potential chemopreventive properties, sets it apart from other similar compounds .
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i5D3 |
InChIキー |
GMRQFYUYWCNGIN-OMJIPURISA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C)(C)O |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)




![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)


